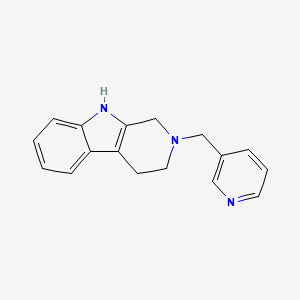
2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound of interest due to its structural complexity and potential pharmacological properties. The scientific exploration of this compound spans synthesis methods, molecular structure elucidations, and investigations into its chemical and physical properties.
Synthesis Analysis
Research on the synthesis of beta-carboline derivatives, including methods that could be applied to 2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, highlights various approaches. Techniques involve conventional synthesis methods, such as the Pictet-Spengler reaction, and more modern approaches, including one-pot Ugi-azide/Pictet–Spengler processes facilitated by ultrasound-assisted conditions (Rentería-Gómez, Galindo, & Gámez-Montaño, 2019).
Molecular Structure Analysis
The molecular structure of beta-carbolines, including 2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been examined through various analytical techniques. These compounds exhibit complex structures with significant biological relevance, as reflected in their synthesis and potential bioactivity (Agnusdei, Bandini, Melloni, & Umani-Ronchi, 2003).
Chemical Reactions and Properties
Beta-carbolines undergo a range of chemical reactions, including rearrangements and cyclizations, which are crucial for their functional diversity and potential pharmacological applications. Studies have detailed oxidative photocyclisation and acid-catalyzed cyclisation reactions, offering insights into the reactivity and transformation possibilities of these compounds (Sainsbury & Uttley, 1977).
Physical Properties Analysis
The physical properties of beta-carbolines, including solubility, melting points, and stability, are essential for their handling and application in various fields. While specific details on 2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline are scarce, general research on beta-carbolines provides a foundation for understanding these aspects.
Chemical Properties Analysis
Beta-carbolines exhibit a wide range of chemical properties, including their reactivity towards nucleophiles and electrophiles, and their behavior in redox reactions. These properties are influenced by their complex molecular structure and are crucial for their biological activity and potential as pharmacological agents (Gynther, Lapinjoki, Airaksinen, & Peura, 1986).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-6-16-14(5-1)15-7-9-20(12-17(15)19-16)11-13-4-3-8-18-10-13/h1-6,8,10,19H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPWVMTJHQWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
![3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5618697.png)
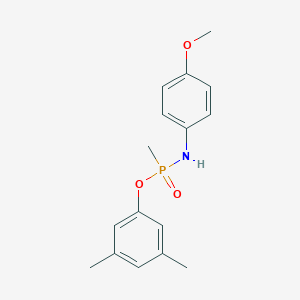
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5618700.png)
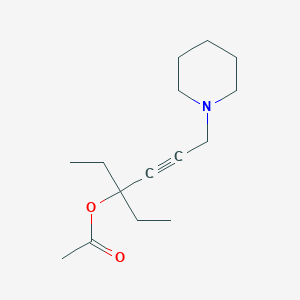
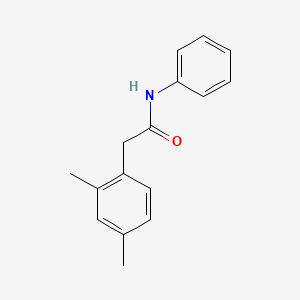
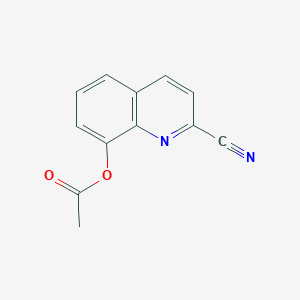

![[(3S*,5R*)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5618750.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)
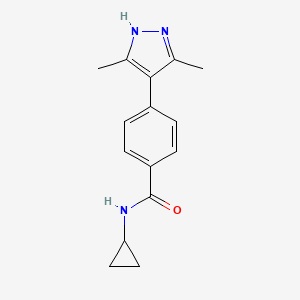
![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)
![1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)
![5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618790.png)